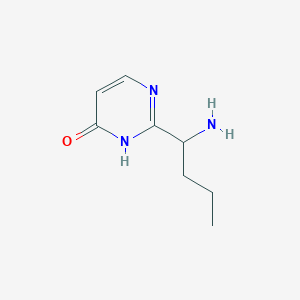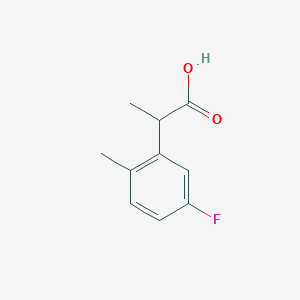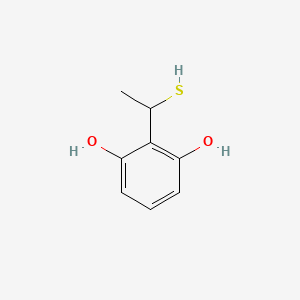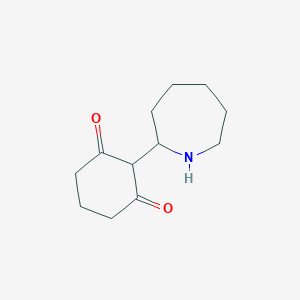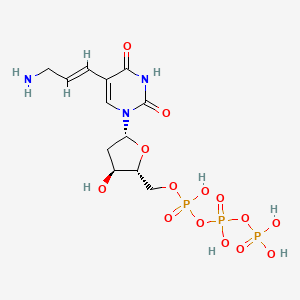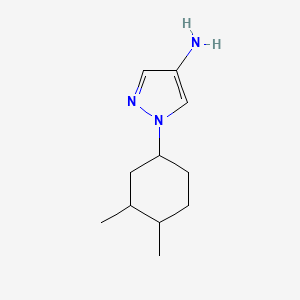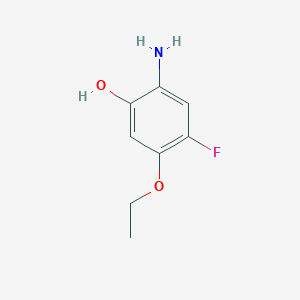![molecular formula C7H12ClIO2 B13076840 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is an organic compound characterized by its unique structure, which includes an oxetane ring and halogenated side chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylpropene and iodine.
Halogenation: The first step involves the halogenation of 3-chloro-2-methylpropene to introduce the iodine atom. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Oxetane Formation: The halogenated intermediate is then reacted with an oxetane precursor under basic conditions to form the desired oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear or cyclic products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its halogenated side chains and oxetane ring are of particular interest for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism by which 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane exerts its effects depends on the specific application. In chemical reactions, the halogen atoms and oxetane ring play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-[(1-Bromo-3-iodo-2-methylpropan-2-yl)oxy]oxetane: Similar structure but with a bromine atom instead of chlorine.
3-[(1-Chloro-3-fluoro-2-methylpropan-2-yl)oxy]oxetane: Similar structure but with a fluorine atom instead of iodine.
3-[(1-Chloro-3-iodo-2-ethylpropan-2-yl)oxy]oxetane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is unique due to the combination of its halogenated side chains and oxetane ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H12ClIO2 |
|---|---|
Peso molecular |
290.52 g/mol |
Nombre IUPAC |
3-(1-chloro-3-iodo-2-methylpropan-2-yl)oxyoxetane |
InChI |
InChI=1S/C7H12ClIO2/c1-7(4-8,5-9)11-6-2-10-3-6/h6H,2-5H2,1H3 |
Clave InChI |
RURWVCIGUOINPL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(CI)OC1COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)



![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
